Codactide
Overview
Description
CODACTIDE is an experimental drug primarily investigated for its potential in treating type 2 diabetes mellitus. It functions by mimicking human hormones such as glucagon-like peptide 1 and glucagon, which play crucial roles in blood sugar regulation . This compound is a peptide that is administered via subcutaneous injection .
Preparation Methods
The synthesis of CODACTIDE involves complex peptide synthesis techniques. The preparation typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling cycles to elongate the peptide chain.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to remove impurities and achieve the desired purity level.
Characterization: The purified peptide is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Industrial production methods for this compound would likely involve scaling up the SPPS process and optimizing purification steps to ensure consistency and efficiency in large-scale manufacturing.
Chemical Reactions Analysis
CODACTIDE undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Reduction reactions can reverse oxidation, converting sulfoxides back to methionine and breaking disulfide bonds to yield free thiols.
Substitution: Amino acid residues in this compound can undergo substitution reactions, where specific side chains are modified or replaced to alter the peptide’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The major products formed from these reactions depend on the specific residues involved and the reaction conditions.
Scientific Research Applications
CODACTIDE has several scientific research applications, including:
Chemistry: It serves as a model compound for studying peptide synthesis, purification, and characterization techniques.
Biology: this compound is used to investigate the role of glucagon-like peptide 1 and glucagon in glucose metabolism and insulin secretion.
Medicine: The compound is being explored as a potential therapeutic agent for type 2 diabetes mellitus, with studies focusing on its efficacy, safety, and mechanism of action.
Industry: this compound’s synthesis and production methods provide insights into large-scale peptide manufacturing processes, which can be applied to other peptide-based drugs.
Mechanism of Action
CODACTIDE exerts its effects by mimicking the actions of glucagon-like peptide 1 and glucagon. These hormones bind to their respective receptors on pancreatic beta cells, stimulating insulin secretion and lowering blood glucose levels. The molecular targets of this compound include the glucagon-like peptide 1 receptor and the glucagon receptor. The pathways involved in its mechanism of action include the activation of adenylate cyclase, leading to increased cyclic AMP levels and subsequent insulin release.
Comparison with Similar Compounds
CODACTIDE can be compared with other peptide-based drugs used for diabetes treatment, such as:
Exenatide: A glucagon-like peptide 1 receptor agonist used to improve glycemic control in type 2 diabetes.
Liraglutide: Another glucagon-like peptide 1 receptor agonist with a longer half-life than exenatide.
Dulaglutide: A once-weekly glucagon-like peptide 1 receptor agonist with a similar mechanism of action.
This compound’s uniqueness lies in its dual action on both glucagon-like peptide 1 and glucagon receptors, potentially offering a more comprehensive approach to glucose regulation compared to other single-target peptides.
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H158N30O23S/c1-58(2)84(99(153)115-54-81(135)117-68(26-10-15-40-103)88(142)120-70(28-12-17-42-105)90(144)121-69(27-11-16-41-104)89(143)119-67(85(108)139)25-9-14-39-102)130-98(152)80-31-20-45-131(80)100(154)74(29-13-18-43-106)118-82(136)53-114-87(141)77(49-61-51-113-66-24-8-7-23-64(61)66)127-91(145)71(30-19-44-112-101(109)110)122-94(148)76(47-59-21-5-4-6-22-59)126-96(150)78(50-62-52-111-57-116-62)128-92(146)72(36-37-83(137)138)123-93(147)73(38-46-155-3)124-97(151)79(56-133)129-95(149)75(125-86(140)65(107)55-132)48-60-32-34-63(134)35-33-60/h4-8,21-24,32-35,51-52,57-58,65,67-80,84,113,132-134H,9-20,25-31,36-50,53-56,102-107H2,1-3H3,(H2,108,139)(H,111,116)(H,114,141)(H,115,153)(H,117,135)(H,118,136)(H,119,143)(H,120,142)(H,121,144)(H,122,148)(H,123,147)(H,124,151)(H,125,140)(H,126,150)(H,127,145)(H,128,146)(H,129,149)(H,130,152)(H,137,138)(H4,109,110,112)/t65-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHVGPOWQPPVFU-QQLGXXNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H158N30O23S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177096 | |
Record name | Codactide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2192.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22572-04-9 | |
Record name | Codactide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022572049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Codactide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CODACTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XZ27O27U1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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